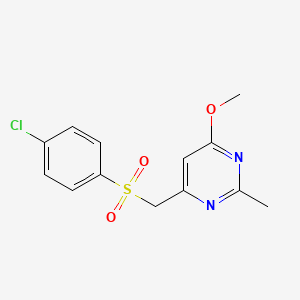![molecular formula C26H20N8O3 B2511968 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1172368-10-3](/img/no-structure.png)
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H20N8O3 and its molecular weight is 492.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory and Ulcerogenicity Studies
The compound has been studied for its anti-inflammatory properties. El-Tombary et al. (2013) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, including compounds structurally similar to the queried compound. These derivatives showed significant anti-inflammatory activity in rat models, comparable to indomethacin, a standard anti-inflammatory drug. The study also noted minimal ulcerogenic effects, indicating potential for safer anti-inflammatory treatments (El-Tombary, 2013).
Anticonvulsant and Antidepressant Activity
Compounds structurally related to the queried chemical were assessed for their potential anticonvulsant and antidepressant effects. Varvaresou et al. (1998) synthesized indole-containing derivatives of 1,3,4-thiadiazole and 1,2,4-triazole and observed that these compounds demonstrated antidepressant activity in mouse models, comparable to imipramine, a commonly used antidepressant. This suggests potential application in neurological disorders (Varvaresou et al., 1998).
Antiallergic Properties
Connor et al. (1984) synthesized and evaluated the antiallergy activity of pyrido[1,2-a]thieno[3,2-d]pyrimidines and pyrido[1,2-a]thieno[3,4-d]pyrimidines, structurally related to the queried compound. These compounds showed significant activity in rat passive cutaneous anaphylaxis tests, suggesting potential utility in treating allergic reactions (Connor et al., 1984).
Anticancer and Antiproliferative Effects
The derivative compounds have also been explored for their anticancer potential. Wang et al. (2018) discussed a derivative that showed significant antiproliferative activities against MV4-11 cells and induced tumor regression in a mouse model, suggesting potential application in acute myeloid leukemia therapeutics (Wang et al., 2018).
Propriétés
| 1172368-10-3 | |
Formule moléculaire |
C26H20N8O3 |
Poids moléculaire |
492.499 |
Nom IUPAC |
2-(1H-indol-3-yl)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C26H20N8O3/c1-14-6-5-7-16(10-14)33-23-19(13-28-33)24(36)31-26(30-23)34-21(11-15(2)32-34)29-25(37)22(35)18-12-27-20-9-4-3-8-17(18)20/h3-13,27H,1-2H3,(H,29,37)(H,30,31,36) |
Clé InChI |
QDCJPELDBABXOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C(=O)C5=CNC6=CC=CC=C65 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


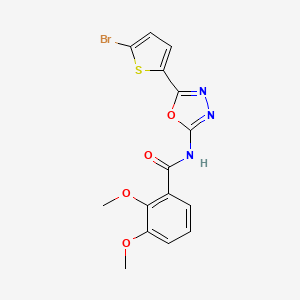
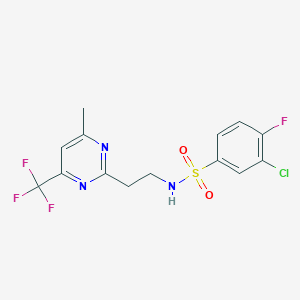

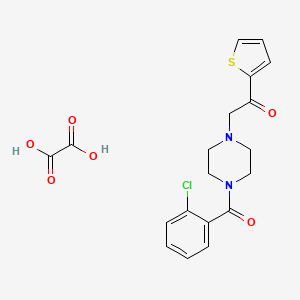

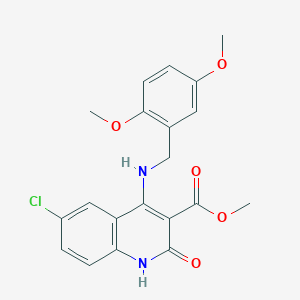
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)
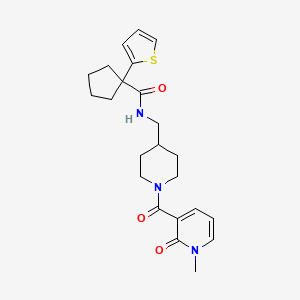
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
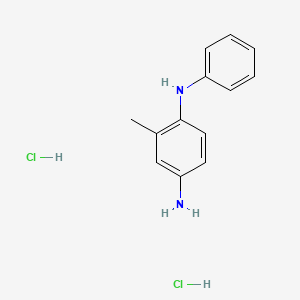
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)
